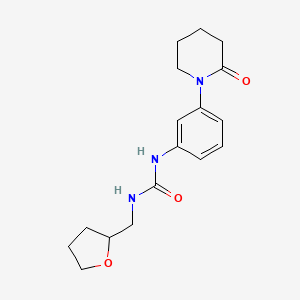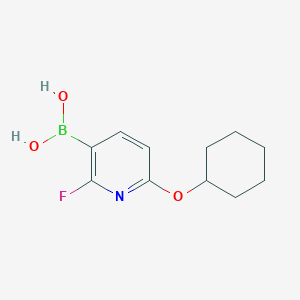
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096332-44-2 . It has a molecular weight of 239.05 and its IUPAC name is 6-(cyclohexyloxy)-2-fluoro-3-pyridinylboronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is 1S/C11H15BFNO3/c13-11-9 (12 (15)16)6-7-10 (14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” are not detailed in the search results, boronic acids are generally involved in Suzuki-Miyaura coupling reactions . They are also used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .Physical And Chemical Properties Analysis
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 239.05 .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling Reactions
The compound is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a popular choice for many synthetic routes .
Heterocyclization with α-Oxocarboxylic Acids
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” is involved in heterocyclization with α-oxocarboxylic acids . This reaction is used to form heterocyclic compounds, which are a class of compounds that contain at least one atom other than carbon in their ring structure .
Precursor to Biologically Active Molecules
This compound is used as a precursor to biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas, which have been found to inhibit glycogen synthase kinase 3 . This kinase is involved in a number of biological processes, including cell division, transcription regulation, and insulin action .
Synthesis of Carboxyindoles
“6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid” can be used in the synthesis of carboxyindoles . These compounds have been found to inhibit HCV NS5B polymerase , an enzyme that is essential for the replication of the hepatitis C virus .
Development of New Boron Reagents
The compound can be used in the development of new boron reagents for Suzuki–Miyaura coupling . These reagents have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Storage and Safety
The compound should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 239.05 and a CAS Number of 2096332-44-2 . The compound is solid at room temperature . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P271), and using protective gloves/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(6-cyclohexyloxy-2-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-9(12(15)16)6-7-10(14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCDNXRKYRHKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

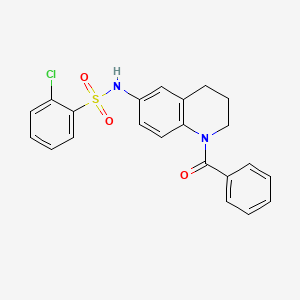
![6-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
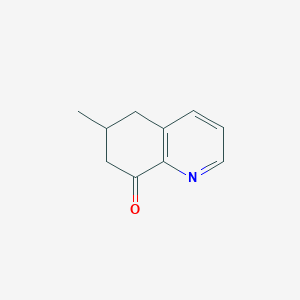
![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)
![4-((1H-imidazol-1-yl)methyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2734908.png)
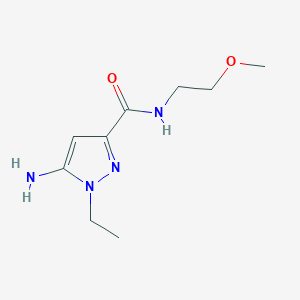
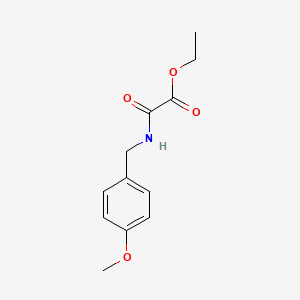

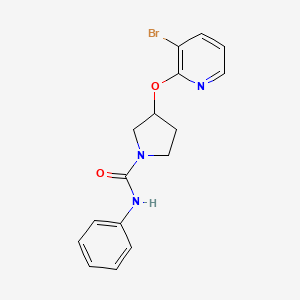
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2734914.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2734917.png)
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2734918.png)
